molecular formula C6H12N2O B6266080 3-amino-1-ethylpyrrolidin-2-one CAS No. 1248178-59-7

3-amino-1-ethylpyrrolidin-2-one

Cat. No. B6266080
CAS RN: 1248178-59-7
M. Wt: 128.2
InChI Key:
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Description

3-amino-1-ethylpyrrolidin-2-one is a chemical compound with the molecular formula C6H12N2O . It is a derivative of the pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, including 3-amino-1-ethylpyrrolidin-2-one, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A selective synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The molecular structure of 3-amino-1-ethylpyrrolidin-2-one is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving 3-amino-1-ethylpyrrolidin-2-one are complex and can lead to a variety of products. For instance, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical And Chemical Properties Analysis

3-amino-1-ethylpyrrolidin-2-one has a molecular weight of 164.63 . The physical form of this compound is oil .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of 3-amino-1-ethylpyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Synthesis of Alkaloids

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products.

Synthesis of Unusual β-Amino Acids

Pyrrolidin-2-ones are also used in the synthesis of unusual β-amino acids such as statin and its derivatives . These unusual amino acids can have various applications in biochemistry, including the production of biologically active peptides.

Antimicrobial Activity

Pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities such as antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

These compounds also show potential in anticancer activity . This suggests that they could be used in the development of new cancer therapies.

Anti-inflammatory Activity

Pyrrolone and pyrrolidinone derivatives have shown anti-inflammatory activity . This means they could be used in the development of new anti-inflammatory drugs.

Antidepressant Activity

These compounds have also shown potential in antidepressant activity . This suggests that they could be used in the development of new treatments for depression.

Anti-HCV Activity

Pyrrolone and pyrrolidinone derivatives have shown potential in anti-HCV (Hepatitis C Virus) activity . This suggests that they could be used in the development of new treatments for Hepatitis C.

Safety and Hazards

The safety information for 3-amino-1-ethylpyrrolidin-2-one indicates that it has some hazards associated with it. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

Pyrrolidin-2-ones, including 3-amino-1-ethylpyrrolidin-2-one, have significant potential in drug discovery due to their versatile scaffold. They can be used for the future development of novel compounds active against different infections and diseases . The pyrrolidine ring and its derivatives are being increasingly explored for their potential in the treatment of human diseases .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-amino-1-ethylpyrrolidin-2-one can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Ammonia", "Ethylamine", "Sodium ethoxide", "Acetic anhydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with ammonia in the presence of sodium ethoxide to form 3-amino-1-ethylpyrrolidin-2,5-dione.", "Step 2: The resulting product from step 1 is then reacted with ethylamine to form 3-amino-1-ethylpyrrolidin-2-one.", "Step 3: The product from step 2 is then purified by recrystallization from ethanol.", "Step 4: The purified product is then acetylated with acetic anhydride in the presence of hydrochloric acid to form the acetylated derivative.", "Step 5: The acetylated derivative is then treated with sodium bicarbonate to remove the acetyl group and form the final product, 3-amino-1-ethylpyrrolidin-2-one.", "Step 6: The product is then purified by recrystallization from water and dried to obtain the final compound." ] }

CAS RN

1248178-59-7

Molecular Formula

C6H12N2O

Molecular Weight

128.2

Purity

80

Origin of Product

United States

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